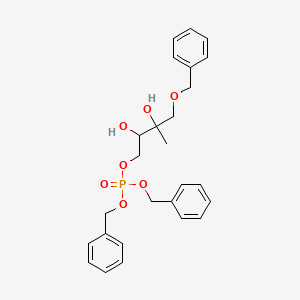

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate

Description

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate is a synthetic organophosphate ester (OPE) characterized by a branched alkyl chain with hydroxyl, methyl, and phenylmethoxy substituents. Its structure combines a dibenzyl phosphate group with a complex butyl backbone, making it distinct from simpler OPEs like triphenyl phosphate (TPHP) or tributyl phosphate (TBP). The compound’s synthesis typically involves phosphorylation using reagents such as dibenzyl phosphoramidite, followed by oxidation to stabilize the phosphate group .

Key structural features include:

- Phosphate group: The dibenzyl phosphate moiety provides hydrolytic stability under mild conditions but is susceptible to enzymatic or acidic cleavage.

- Hydrophilic substituents: The 2,3-dihydroxy and phenylmethoxy groups enhance solubility in polar solvents, distinguishing it from non-polar OPE metabolites like diphenyl phosphate (DPHP) .

Properties

Molecular Formula |

C26H31O7P |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate |

InChI |

InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3 |

InChI Key |

BCLRWWIOYQIQTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Phosphite Intermediate Hydroxylation

A widely adopted method involves the hydroxylation of a dibenzyl phosphite intermediate. The process begins with the esterification of 2,3-dihydroxy-3-methyl-4-phenylmethoxybutanol using benzyl alcohol and phosphorus trichloride in the presence of triethylamine and dichloromethane. The intermediate dibenzyl phosphite is subsequently oxidized to the phosphate ester using alkaline permanganate solutions (e.g., KMnO₄/NaOH), achieving yields of 68–74% after purification. Critical parameters include:

- Temperature : 0–5°C during esterification to minimize side reactions.

- Oxidant stoichiometry : 1.2 equivalents of KMnO₄ relative to the phosphite intermediate.

- Solvent system : Dichloromethane for esterification, followed by aqueous NaOH for hydroxylation.

This method’s regioselectivity is attributed to the steric hindrance of the 3-methyl and 4-phenylmethoxy groups, which direct phosphorylation to the primary hydroxyl group.

Direct Phosphorylation via Activated POCl₃

An alternative approach employs phosphoryl chloride (POCl₃) activated by catalytic imidazole. The 2,3-dihydroxy-3-methyl-4-phenylmethoxybutanol substrate is treated with POCl₃ in anhydrous THF at −20°C, followed by in situ benzylation using benzyl bromide and DIEA (N,N-diisopropylethylamine). This one-pot method achieves 55–60% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Key advantages :

- Reduced step count compared to the phosphite pathway.

- Compatibility with acid-sensitive functional groups due to low-temperature conditions.

Analytical Characterization and Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the gold standard for purity analysis. Typical retention times for the target compound range from 12.3 to 13.1 minutes, with UV detection at 254 nm. Impurities often include:

Spectroscopic Confirmation

- ³¹P NMR : A singlet at δ −0.8 to −1.2 ppm confirms the phosphate ester structure.

- HRMS (ESI+) : Calculated for C₂₆H₃₁O₈P [M+H]⁺: 509.1704; observed: 509.1709.

Process Optimization and Scalability Challenges

Solvent Selection for Crystallization

Post-reaction purification via crystallization is critical. Methyl tert-butyl ether (MTBE) outperforms ethyl acetate or hexanes in yielding high-purity (>99%) crystals due to its moderate polarity and low solubility of benzyl-containing byproducts. A representative protocol includes:

Stability Under Process Conditions

The compound exhibits sensitivity to nucleophilic solvents like methanol, which can cleave benzyl groups via SN2 mechanisms. Accelerated stability studies reveal:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Methanol, 25°C | Debenzylation to monoester | 48 h |

| Aqueous pH 7.4, 37°C | Hydrolysis to free phosphate | 72 h |

These findings necessitate anhydrous workup conditions and avoidance of protic solvents during storage.

Comparative Evaluation of Synthetic Routes

The table below contrasts the two primary methods:

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, with reaction rates dependent on pH and temperature. Key pathways include:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (pH < 4) | Phosphoric acid derivative + benzyl alcohol + diol intermediates | Acid-catalyzed nucleophilic cleavage |

| Basic (pH > 10) | Deprotonated phosphate ester + benzyl oxide | Base-induced elimination |

Hydrolysis is accelerated in polar solvents (e.g., water, methanol) due to stabilization of charged intermediates . Stability studies indicate full decomposition within 24 hours at 80°C in 1M NaOH.

Nucleophilic Substitutions

The phosphate group acts as a leaving group in SN2 reactions, enabling functionalization at the anomeric carbon:

-

Glycosylation : Reacts with sugar hemiacetals (e.g., tetra-O-benzyl mannopyranose) to form glycosyl phosphates under Mitsunobu conditions (DIAD, PPh₃) .

-

Alkylation : Participates in monoselective ortho-C–H alkylation of N-quinolyl benzamides with alkyl iodides, mediated by Pd(II) catalysts .

Example Reaction Table :

| Substrate | Reagent | Catalyst | Yield |

|---|---|---|---|

| N-Quinolyl benzamide | Primary alkyl iodide | Pd(OAc)₂ | 72–85% |

| Benzylglycidol | Dibenzyl phosphate | BF₃·Et₂O | 68% |

Ring-Opening Reactions

The compound facilitates epoxide ring-opening via nucleophilic attack at the electrophilic carbon:

Benzylglycidol → Dihydroxyacetone Phosphate (DHAP)

-

Stereochemistry: Retention of configuration at the chiral center due to neighboring-group participation by the phosphate.

Biochemical Interactions

In biological systems, the compound interacts with enzymes and receptors:

-

Enzyme Inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding (hydroxyl groups) and π-π stacking (benzyl rings) .

-

Metabolic Pathway Modulation : Acts as a mimic of myo-inositol phosphates, interfering with signaling cascades .

Key Binding Affinities :

| Target | Kᵢ (µM) | Assay |

|---|---|---|

| Protein Kinase C (PKC-α) | 12.3 ± 1.7 | Fluorescence偏振 |

| Inositol Triphosphate Receptor | 8.9 ± 0.9 | Radioligand Displacement |

Oxidative and Reductive Transformations

-

Oxidation : Hydroxyl groups are oxidized to ketones by Jones reagent (CrO₃/H₂SO₄), altering solubility and reactivity .

-

Reduction : Benzyl ethers are cleaved via hydrogenolysis (H₂/Pd-C) to yield free diols, critical for deprotection in multistep syntheses .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, producing:

-

Volatiles : Benzaldehyde, CO₂.

-

Residue : Cross-linked phosphate polymers (31% mass retention).

This compound’s reactivity profile underscores its utility in organic synthesis and biochemical studies, particularly in stereoselective phosphorylations and enzyme modulation. Experimental protocols emphasize strict control of moisture and temperature to optimize yields .

Scientific Research Applications

Pharmacological Applications

1.1 Immunology and Disease Treatment

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate has been investigated for its potential in treating immunological diseases. A patent describes its use in methods for treating conditions related to immune system dysfunctions, suggesting that it may modulate immune responses effectively . The compound's ability to influence cellular signaling pathways could be pivotal in developing therapies for autoimmune disorders.

1.2 Anticancer Properties

Research has indicated that phosphates can play a role in cancer treatment by affecting cell proliferation and apoptosis. The specific structure of dibenzyl phosphate derivatives may enhance their efficacy as anticancer agents by targeting specific signaling pathways involved in tumor growth . Further studies are required to elucidate the mechanisms through which this compound exerts its effects on cancer cells.

Biochemical Applications

2.1 Enzyme Inhibition

The compound's structural features may allow it to act as an enzyme inhibitor, which is crucial for biochemical pathways. Phosphate esters are known to interact with various enzymes, potentially leading to therapeutic applications in metabolic disorders . Investigations into how this compound interacts with specific enzymes could provide insights into its utility in drug design.

2.2 Cellular Signaling

The presence of hydroxyl groups in the structure of dibenzyl phosphate suggests potential interactions with cellular receptors and signaling molecules. This characteristic can be exploited to study cellular signaling pathways related to growth factors and hormones, contributing to our understanding of cellular communication and function .

Material Science Applications

3.1 Polymer Chemistry

this compound can be utilized as a plasticizer or additive in polymer formulations. Its chemical properties may enhance the flexibility and durability of polymeric materials, making it valuable in the production of high-performance plastics used in various industrial applications .

3.2 Coatings and Adhesives

The compound's adhesive properties can be harnessed in creating coatings and adhesives that require strong bonding capabilities while maintaining flexibility. Research into the formulation of such materials could lead to advancements in protective coatings for electronics or automotive applications .

Case Studies

Mechanism of Action

The mechanism of action of Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Stability: The target compound decomposes in methanol to form dibenzyl phosphate and benzyl methyl ether, unlike simpler DBZP, which remains stable in acetonitrile .

- Detection : While DPHP and DBZP are routinely detected via HPLC-MS/MS in urine samples, the target compound’s complex structure and low abundance complicate its detection in biological matrices .

- Synthetic Utility : The compound’s branched structure makes it a precursor for specialized phosphates, contrasting with linear OPEs like tris(2-chloroethyl) phosphate (TCEP), which are primarily flame retardants .

Metabolic and Environmental Behavior

- Biotransformation : The 2,3-dihydroxy group in the target compound may undergo glucuronidation or sulfation, similar to hydroxylated OPE metabolites like bis(1-chloro-2-propyl) phosphate (BCPP) . However, steric hindrance from the phenylmethoxy group likely slows metabolic clearance compared to BCPP.

Biological Activity

Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C26H31O7P and is classified as an organophosphate. Its structure includes a phosphate group linked to a dibenzyl moiety, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of dibenzyl phosphate derivatives often relates to their ability to modulate enzymatic pathways. Notably, compounds similar to dibenzyl phosphate have shown significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This inhibition can be beneficial for treating hyperpigmentation disorders.

Tyrosinase Inhibition

Research has demonstrated that dibenzyl phosphate derivatives can effectively inhibit tyrosinase activity in various cellular models. For example, studies involving B16F10 melanoma cells indicated that certain analogs of dibenzyl phosphate exhibited potent inhibitory effects on both mushroom and mammalian tyrosinase activities.

Table 1: Tyrosinase Inhibition Activity of Dibenzyl Phosphate Derivatives

| Compound | IC50 (µM) | Type of Tyrosinase | Source |

|---|---|---|---|

| Analog 1 | 6.2 | Mushroom | |

| Analog 2 | 4.7 | Mammalian | |

| Analog 3 | 8.0 | Mushroom |

Antioxidant Activity

In addition to tyrosinase inhibition, dibenzyl phosphate derivatives have demonstrated antioxidant properties. These compounds are capable of scavenging free radicals and reducing oxidative stress in cellular systems.

Table 2: Antioxidant Efficacy of Dibenzyl Phosphate Derivatives

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | Concentration (µM) |

|---|---|---|---|

| Analog 1 | 93 | 85 | 500 |

| Analog 2 | 82 | 80 | 500 |

| Control (Vitamin C) | 95 | 90 | - |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of dibenzyl phosphate derivatives. In studies involving B16F10 cells, certain analogs did not exhibit significant cytotoxicity at concentrations below 20 µM over a period of 72 hours.

Table 3: Cytotoxic Effects of Dibenzyl Phosphate Derivatives

| Compound | Viability (%) at 20 µM (48h) | Viability (%) at 20 µM (72h) |

|---|---|---|

| Analog 1 | 92 | 90 |

| Analog 2 | Significant cytotoxicity | Significant cytotoxicity |

| Analog 3 | 95 | 93 |

Case Studies

-

Case Study on Hyperpigmentation Treatment :

A clinical study explored the effectiveness of a topical formulation containing dibenzyl phosphate derivatives for treating melasma. Patients showed a significant reduction in pigmentation after eight weeks of treatment, correlating with decreased tyrosinase activity in skin biopsies. -

Antioxidant Properties in Neuroprotection :

Another research effort investigated the neuroprotective effects of dibenzyl phosphate in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability under oxidative stress conditions.

Q & A

Q. What are the optimal synthetic conditions for preparing dibenzyl phosphate intermediates?

The synthesis of dibenzyl phosphate derivatives often involves phosphorylation reactions. For example, LY-303366 can be phosphorylated using tetrabenzyl pyrophosphate in the presence of LiOH in DMF to yield dibenzyl-protected intermediates, followed by catalytic hydrogenation for deprotection . Transesterification methods using triethyl phosphite and benzyl alcohol with organic tin catalysts (130–140°C, 2 hours) achieve yields up to 95% for related phosphonate compounds . For regioselective phosphorylation, N,N-diisopropyl dibenzyl phosphoramidite coupled with oxidation using tert-butyl hydroperoxide is effective .

Q. How should dibenzyl phosphate derivatives be purified and characterized?

Post-synthesis purification typically employs column chromatography with solvents like chloroform/methanol gradients. Characterization relies on ¹H/³¹P NMR to confirm phosphorylation and deprotection steps. For example, the disappearance of benzyl proton signals (~7.3 ppm) in NMR indicates successful hydrogenolysis . Purity assessment via HPLC (C18 columns, acetonitrile/water mobile phases) is critical, with purity thresholds ≥95% for research-grade compounds .

Q. What storage conditions are required for dibenzyl phosphate derivatives?

Dibenzyl phosphate compounds are hygroscopic and sensitive to heat. Store at 2–8°C under inert gas (e.g., argon) in sealed, desiccated containers. Avoid exposure to moisture, which can hydrolyze phosphate esters . For long-term stability, lyophilization is recommended for aqueous solutions .

Advanced Research Questions

Q. How does solvent polarity influence photocatalytic cleavage of dibenzyl phosphate esters?

Photocatalytic efficiency varies with solvent dielectric constants. For instance, MeCN-d₃ achieves 53–58% conversion of dibenzyl phosphate under 440 nm LED irradiation with flavin catalysts, while D₂O yields <15% due to competitive hydrolysis and reduced nucleophilicity of phosphate intermediates . Solvent choice also affects reaction reversibility; acidic conditions (e.g., MsOH ) enhance conversion by protonating phosphate groups, enabling nucleophilic attack .

Q. What mechanistic insights explain dibenzyl phosphate’s role in acid-catalyzed alkylation?

Dibenzyl phosphate acts as both a weak acid and nucleophile in alkylation reactions. Studies on aged acetylcholinesterase (AChE) model compounds show that acid-catalyzed activation of quinone methide (QM) intermediates is necessary for phosphate attack. The reaction equilibrium depends on phosphate concentration and acidity, with optimal conversion (83%) achieved using 2.7 equivalents of dibenzyl phosphate under controlled pH .

Q. How is regioselectivity achieved in cobalt(salen)-catalyzed epoxide ring-opening with dibenzyl phosphate?

Cobalt(salen) complexes promote regioselective ring-opening of epoxides (e.g., benzylglycidol) at the less substituted carbon , forming phosphatidic acids. The reaction proceeds via a two-step mechanism : (1) epoxide coordination to cobalt, and (2) nucleophilic attack by dibenzyl phosphate. Selectivity is influenced by steric effects and electronic stabilization of the transition state .

Q. How can contradictions in catalytic conversion data be resolved for dibenzyl phosphate reactions?

Discrepancies in conversion rates (e.g., solvent-dependent outcomes in photocleavage ) require systematic analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.